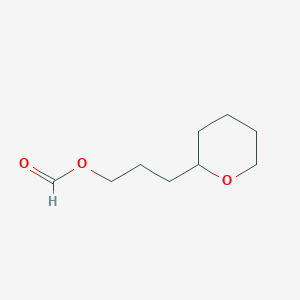

3-tetrahydro-2H-pyran-2-ylpropyl formate

Description

3-Tetrahydro-2H-pyran-2-ylpropyl formate (CAS: [pending], molecular formula: C₉H₁₆O₃) is an ester derivative featuring a tetrahydro-2H-pyran (THP) ring linked to a propyl chain terminated by a formate group. The THP moiety confers rigidity and stereochemical complexity, while the formate ester enhances reactivity in hydrolysis or transesterification reactions. This compound is of interest in organic synthesis, particularly as a protecting group for alcohols or as a precursor for bioactive molecules .

Properties

CAS No. |

38796-45-1 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-(oxan-2-yl)propyl formate |

InChI |

InChI=1S/C9H16O3/c10-8-11-6-3-5-9-4-1-2-7-12-9/h8-9H,1-7H2 |

InChI Key |

ZVQNOIPBMAPLFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CCCOC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tetrahydro-2H-pyran-2-ylpropyl formate typically involves the reaction of tetrahydropyran derivatives with formic acid or its derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between 1,4- or 1,5-diols and formic acid at room temperature . This method yields the desired formate with high stereoselectivity.

Industrial Production Methods: Industrial production of 3-tetrahydro-2H-pyran-2-ylpropyl formate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of renewable feedstocks and minimization of waste are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-tetrahydro-2H-pyran-2-ylpropyl formate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like or can be used under mild acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-tetrahydro-2H-pyran-2-ylpropyl formate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving formates.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-tetrahydro-2H-pyran-2-ylpropyl formate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for formate dehydrogenases , enzymes that catalyze the reversible conversion of formate to carbon dioxide . This process involves the transfer of electrons and protons, leading to the formation of carbon dioxide and water.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 3-tetrahydro-2H-pyran-2-ylpropyl formate but differ in functional groups or substitution patterns:

Physicochemical and Reactivity Comparisons

Solubility and Stability

- 3-Tetrahydro-2H-pyran-2-ylpropyl formate: Moderately polar due to the THP ring and ester group; hydrolyzes under acidic or basic conditions to yield formic acid and 3-tetrahydro-2H-pyran-2-ylpropanol.

- Y6W (Phosphonate derivative) : High polarity from the phosphonate and hydroxyl groups; enhanced stability against enzymatic cleavage compared to formate esters .

- Sulfated THP-benzoic acid () : Water-soluble due to sulfation; stable in physiological pH ranges, ideal for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.